molecular formula C8H7Cl2N3 B8092171 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride

4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride

Cat. No.: B8092171
M. Wt: 216.06 g/mol
InChI Key: JBJOOVPYGKZQEH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride (: 2448416-98-4) is a high-purity chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a chlorinated pyridopyrimidine core, a privileged scaffold in the design of targeted kinase inhibitors . Its molecular formula is C₈H₇Cl₂N₃, and it has a molecular weight of 216.07 . The chloro and methyl substituents on the heteroaromatic system make it a versatile building block for nucleophilic substitution reactions, allowing researchers to efficiently introduce more complex side chains and create diverse compound libraries for biological screening. The hydrochloride salt form may offer advantages in solubility and crystallinity for handling and characterization. Pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives are extensively investigated in oncology research, particularly as selective inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M, which is a key target in non-small cell lung cancer (NSCLC) . This compound serves as a critical precursor in the synthesis of potential therapeutic agents aimed at overcoming drug resistance . It is supplied with a purity of ≥95% and must be stored sealed at -20°C, under inert conditions, and away from moisture to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methylpyrido[3,2-d]pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3.ClH/c1-5-11-6-3-2-4-10-7(6)8(9)12-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJOOVPYGKZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyrimidine ring may be oxidized or reduced under specific conditions.

    Cyclization: It can form additional fused ring systems through cyclization reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-methylpyrido[3,2-d]pyrimidine derivatives, while oxidation may produce pyrido[3,2-d]pyrimidine N-oxides.

Scientific Research Applications

4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyridopyrimidine scaffold contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents/Ring System Reference
4-Chloro-2-methylpyrido[3,2-d]pyrimidine C₈H₆ClN₃·HCl 215.08 (HCl salt) ~1.8* ~38.7* Cl (C4), CH₃ (C2), pyrido[3,2-d]
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d] C₈H₃ClF₃N₃ 239.57 3.36 54.02 Cl (C4), CF₃ (C2), pyrido[3,4-d]
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine C₇H₃ClFN₃ 183.57 1.82 38.67 Cl (C4), F (C6), pyrido[3,2-d]
Pyrido[3,2-d]pyrimidine-2,4-dione C₇H₄ClN₃O₂ 197.58 N/A 54.02 Ketones at C2/C4, pyrido[3,2-d]

*Estimated based on analogs.

Biological Activity

4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a methyl group at the 2-position. Its molecular formula is C_8H_7ClN_2, and it has a molecular weight of approximately 168.6 g/mol. The presence of the chlorine atom enhances its reactivity, while the methyl group improves solubility, facilitating interactions with biological targets.

Biological Activity

The compound exhibits significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects on rapidly dividing cells, making it a candidate for cancer treatment. Research indicates that this compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways and gene expression.

The mechanism by which 4-Chloro-2-methylpyrido[3,2-d]pyrimidine exerts its effects involves:

  • Inhibition of DHFR : Competes with natural substrates for binding at the active site.
  • Induction of Apoptosis : Triggers apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest : Affects cell cycle progression, particularly at the G1/S transition.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

StudyFindings
Demonstrated significant inhibition of DHFR activity leading to reduced proliferation in cancer cell lines.
Showed that derivatives exhibit antitumor properties through modulation of signaling pathways involving cyclin-dependent kinases (CDKs).
Identified structural modifications that enhance metabolic stability and biological efficacy.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer effects of this compound on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values indicating potent antiproliferative effects.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit DHFR in vitro, showing a competitive inhibition pattern with a Ki value indicative of strong binding affinity.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing various bioactive molecules with potential applications in:

  • Anticancer Therapies : As an effective DHFR inhibitor.
  • Antibacterial Agents : Potential development into new antibiotics targeting specific bacterial enzymes.
  • Agrochemicals : Use in developing herbicides or fungicides due to its biological activity.

Q & A

Basic: What are the key considerations for optimizing synthetic routes for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride?

The synthesis of this compound requires careful optimization of reaction parameters such as temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), and reaction time. Catalysts like zinc chloride or palladium-based systems may enhance chlorination efficiency. For example, chloromethylation reactions often employ formaldehyde and HCl under controlled heating (60–80°C) to minimize side products . Purification via crystallization or column chromatography is critical to achieve >95% purity, with analytical validation by NMR and mass spectrometry .

Basic: How can structural characterization of this compound be validated experimentally?

Structural confirmation relies on a combination of:

  • 1H/13C NMR : To identify aromatic protons (δ 7.5–9.0 ppm) and methyl/chlorine substituents.
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (e.g., [M+H]+ expected for C₈H₇Cl₂N₃).
  • X-ray crystallography : To resolve the pyrido[3,2-d]pyrimidine core and confirm regiochemistry of substituents.
    Discrepancies in spectral data may indicate isomerization or impurities, necessitating re-evaluation of synthetic conditions .

Advanced: How can computational methods predict reaction pathways for derivatizing this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G** level) can model reaction mechanisms, such as nucleophilic substitution at the 4-chloro position. Transition state analysis helps identify energy barriers for competing pathways (e.g., hydrolysis vs. amination). Coupling these with machine learning-driven reaction databases (e.g., ICReDD’s workflow) accelerates optimization by predicting ideal solvents, catalysts, and temperatures . Experimental validation via kinetic studies (e.g., monitoring by HPLC) is critical to resolve computational-experimental discrepancies .

Advanced: What strategies address contradictory biological activity data in kinase inhibition assays?

Discrepancies may arise from:

  • Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.
  • Off-target effects : Validate selectivity via kinome-wide profiling (e.g., using ATP-competitive probes).
  • Redox interference : Include controls for thiol-reactive byproducts.
    Methodological adjustments, such as surface plasmon resonance (SPR) for direct binding affinity measurement, can resolve ambiguities from indirect assays (e.g., luminescence-based ATP depletion) .

Basic: What are standard protocols for purity assessment and impurity profiling?

  • HPLC/UV-Vis : Use C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm for pyrimidine absorption.
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • TGA/DSC : Detect hydrate formation or decomposition above 200°C.
    Common impurities include dechlorinated byproducts (e.g., 2-methylpyrido[3,2-d]pyrimidine), which can be quantified via spiked calibration curves .

Advanced: How can continuous flow reactors improve scalability of synthesis?

Continuous flow systems enhance reproducibility and yield by:

  • Precise temperature control : Mitigating exothermic side reactions during chlorination.
  • In-line purification : Integrating scavenger resins to remove excess HCl or metal catalysts.
    For example, a microreactor with a residence time of 10–15 minutes at 70°C achieved 85% yield in a model chloromethylation reaction, outperforming batch methods .

Basic: What solvents and conditions stabilize this compound in solution?

  • Storage : Anhydrous DMSO or ethanol at −20°C under inert gas (N₂/Ar) prevents hydrolysis.
  • Aqueous stability : Buffers (pH 4–6) minimize degradation; avoid prolonged exposure to >pH 7.
    Degradation products (e.g., hydroxylated analogs) can be monitored via LC-MS over 24–72 hours .

Advanced: What mechanistic insights guide the design of analogs with enhanced bioactivity?

  • Molecular docking : Identify key interactions (e.g., H-bonding with kinase hinge regions).
  • SAR studies : Systematic substitution at the 2-methyl or 4-chloro positions. For instance, replacing chlorine with electron-withdrawing groups (e.g., CF₃) improved IC₅₀ values in EGFR inhibition by 10-fold in preliminary studies .
  • Metabolic stability : Introduce fluorine substituents to block CYP450-mediated oxidation .

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